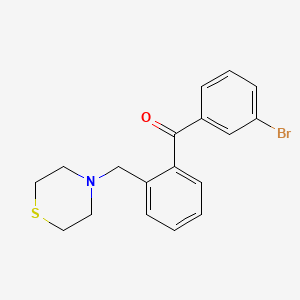

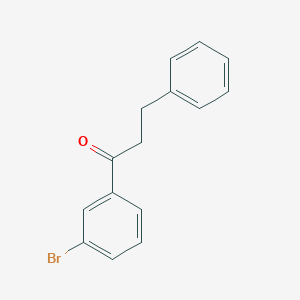

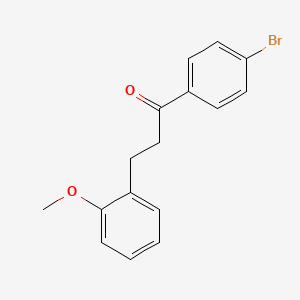

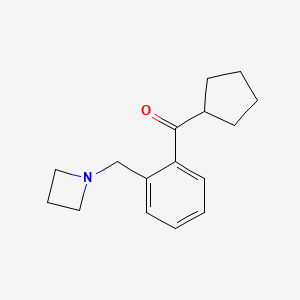

![molecular formula C11H9ClN2O4 B1293018 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid CAS No. 1119450-89-3](/img/structure/B1293018.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, one study describes the synthesis of novel heterocyclic compounds derived from a triazolyl acetohydrazide, which was used as a starting compound to produce a series of thiosemicarbazides and oxadiazole derivatives through cyclization and aminomethylation reactions . Another paper outlines a three-step synthesis process to create an oxadiazole derivative starting from methoxybenzohydrazide, involving the formation of a hydrazone, cyclization to oxadiazole, and final treatment with hydrazine hydrate . These methods highlight the complexity and versatility of synthetic routes in the creation of oxadiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole rings is characterized by the presence of nitrogen and oxygen atoms within a five-membered ring, which can significantly influence the electronic properties and reactivity of the molecule. The papers provided do not directly analyze the molecular structure of "3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid," but they do discuss the characterization of similar compounds using techniques such as IR, NMR, and mass spectrometry . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be quite diverse, as indicated by the various reactions they undergo. For example, the thermolysis of a methoxyoxadiazoline compound leads to a cascade of reactions, including the formation of carbenes, ylides, and diazo compounds . Another study reports the thermolysis of a different oxadiazoline derivative, resulting in a complex sequence of reactions involving carbene intermediates . These studies demonstrate the potential of oxadiazole derivatives to participate in a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and oxygen in the oxadiazole ring can affect the compound's polarity, solubility, and stability. The papers provided do not offer specific details on the physical and chemical properties of "3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid," but they do report on the biological activities of related compounds, such as lipase and α-glucosidase inhibition , as well as agonistic and antagonistic effects on 5-HT4 receptors . These properties are crucial for the potential therapeutic applications of these compounds.

Future Directions

properties

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-17-8-3-2-6(11(15)16)4-7(8)10-13-9(5-12)18-14-10/h2-4H,5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQWJGVKUUSNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

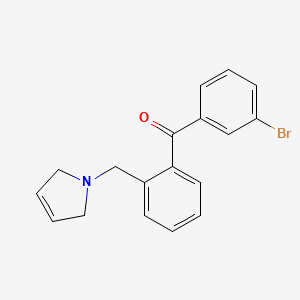

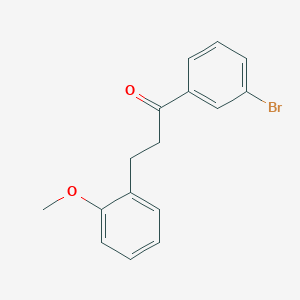

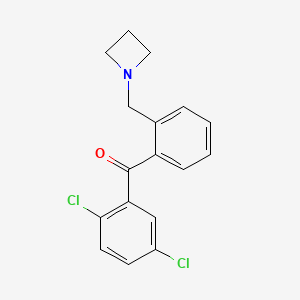

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)